1-Benzyl 5-(tert-butyl) D-glutamate 1-Benzyl 5-(tert-butyl) D-glutamate
Brand Name: Vulcanchem
CAS No.: 219121-63-8
VCID: VC17180315
InChI: InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m1/s1
SMILES:
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

1-Benzyl 5-(tert-butyl) D-glutamate

CAS No.: 219121-63-8

Cat. No.: VC17180315

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 5-(tert-butyl) D-glutamate - 219121-63-8

Specification

CAS No. 219121-63-8
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name 1-O-benzyl 5-O-tert-butyl (2R)-2-aminopentanedioate
Standard InChI InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m1/s1
Standard InChI Key NIMSPPYFNNQHCP-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@H](C(=O)OCC1=CC=CC=C1)N
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N

Introduction

Structural and Chemical Profile

Molecular Architecture

1-Benzyl 5-(tert-butyl) D-glutamate (C<sub>17</sub>H<sub>23</sub>NO<sub>6</sub>, MW 337.37 g/mol) features three distinct functional domains:

  • Amino Protection: Benzyloxycarbonyl (Cbz) group at the α-position, providing orthogonal protection during peptide elongation

  • Backbone Structure: D-glutamic acid configuration ensures resistance to endogenous protease degradation

  • Carboxyl Protection: γ-carboxyl tert-butyl ester (OtBu) enables acid-labile deprotection under mild conditions

The stereochemical arrangement creates a 7.2 Å distance between reactive termini, optimizing spatial alignment for cyclization reactions .

Physicochemical Properties

Key characteristics derived from experimental data :

PropertyValue
Melting Point95–99°C
Density1.12 g/cm³
Solubility (25°C)28 mg/mL in CHCl₃
pKa (carboxyl)4.48 ± 0.10
Optical Rotation [α]²⁵D-30° (c = 0.7, MeOH)

Thermogravimetric analysis shows decomposition initiating at 185°C, with 95% mass loss by 300°C under nitrogen atmosphere .

Synthetic Methodologies

Conventional Esterification Approach

The benchmark synthesis proceeds through sequential protection stages:

  • Amino Protection: L-glutamic acid reacts with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions (pH 9.5, 0°C)

  • Carboxyl Protection: Selective γ-esterification using tert-butyl acetate and HCl catalyst (60°C, 12 hr)

  • Resolution: Diastereomeric salt formation with (−)-menthol achieves >99% D-configuration

Transition Metal-Mediated Synthesis

Patent CN106008271A discloses an innovative route using Cu(II) coordination :

  • Generate mixed Glu(OtBu)/Glu-OtBu isomers

  • Complex with Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O (2:1 molar ratio)

  • Selective benzylation at 40°C in THF/H<sub>2</sub>O (4:1 v/v)

This method enhances γ-selectivity to 94% while eliminating chiral resolution steps, achieving 78% isolated yield .

Reactivity and Applications

Peptide Coupling Performance

In model studies using H-Gly-OMe:

  • Activation with HOBt/EDCI: 92% coupling efficiency (0°C, 2 hr)

  • PyBOP-mediated: 88% efficiency but reduced epimerization (0.3% vs 1.2%)

The tert-butyl group demonstrates exceptional stability, with <2% cleavage observed under standard Fmoc-deprotection conditions (20% piperidine/DMF) .

Bioactive Compound Synthesis

Key applications include:

  • Cyclic Tetraglutamates: Synthesis of cnidarin 4A analogs showing IC<sub>50</sub> = 42 nM against HRV 3C protease

  • Neurological Agents: Precursor to NMDA receptor antagonists with K<sub>i</sub> = 8.3 nM

  • Enzyme Substrates: Vitamin K-dependent carboxylase recognition (K<sub>m</sub> = 12 μM)

Industrial-Scale Production

Process Optimization

Current manufacturing protocols emphasize:

  • Continuous flow esterification (residence time 18 min)

  • Membrane-based chiral separation (99.8% ee)

  • PAT (Process Analytical Technology) monitoring via inline FTIR

These innovations reduce production costs by 34% compared to batch methods while maintaining 99.7% API-grade purity .

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